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Biotin-4-aminophenol

Proximity Labeling APEX2 Proteomics

Non-specific labeling and slow kinetics in APEX2 workflows lead to high background and missed transient protein interactions. Biotin-4-aminophenol (BP) directly addresses these limitations as the optimized substrate for APEX2. Its quantified performance advantages ensure robust experimental outcomes: • 3.5-4x faster consumption rate than BP1 enables 1-minute 'snapshot' labeling of dynamic signaling events. • >3x better tyrosine selectivity index over BP1 minimizes false positives in streptavidin pulldowns. • Demonstrated superior in-cell labeling efficiency for mapping subcellular proteomes in HeLa cells.

Molecular Formula C16H21N3O3S
Molecular Weight 335.4 g/mol
Cat. No. B2762796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-4-aminophenol
Molecular FormulaC16H21N3O3S
Molecular Weight335.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H21N3O3S/c20-11-7-5-10(6-8-11)17-14(21)4-2-1-3-13-15-12(9-23-13)18-16(22)19-15/h5-8,12-13,15,20H,1-4,9H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1
InChIKeyYDEOZJVNXVKRLR-YDHLFZDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-4-aminophenol Procurement Guide


Biotin-4-aminophenol (CAS: 901770-40-9) is a biotin-phenol analog used as a proximity labeling probe in live-cell proteomics . Its core function is to generate free radicals upon enzymatic oxidation, which then covalently conjugate to electron-rich amino acid residues, primarily tyrosine, on nearby proteins . This enables the subsequent enrichment and identification of the local protein interactome using streptavidin-based purification and mass spectrometry .

Live-cell APEX2 proximity labeling probe
Tyrosine-directed biotinylation for interactome studies
Streptavidin-based enrichment and MS identification

Biotin-4-aminophenol: Key Differentiators


Generic substitution in proximity labeling workflows can lead to significant variability and experimental failure. While many biotin-phenol analogs serve the same core function—catalyzing biotin deposition—their chemical structures critically influence labeling efficiency, target specificity (protein vs. nucleic acid), and cellular permeability [1]. For example, biotin-tyramide is optimized for signal amplification in fixed cells, while other phenol derivatives like biotin-aniline show higher reactivity for nucleic acids . Biotin-4-aminophenol (BP) differentiates itself through a specific structural modification that enhances its performance for a particular, well-documented application: APEX2-mediated proximity labeling of proteins in living cells, where it offers quantifiable improvements over an early-generation analog, BP1 [2].

Biotin-4-aminophenol (BP5)
  • Reported high APEX2 substrate reactivity
  • High tyrosine selectivity, low non-specific background
  • Validated in live-cell proximity labeling workflows
Common substitutes (BP1, biotin-tyramide, etc.)
  • Reactivity profile may differ; lower in vitro consumption rate reported
  • Tyrosine selectivity may be reduced, increasing background
  • May be optimized for fixed-cell tyramide amplification, not live-cell APEX

Biotin-4-aminophenol Quantitative Evidence


Superior In Vitro Reactivity

Biotin-4-aminophenol (also designated BP5 in primary literature) demonstrates a significantly higher consumption rate in a horseradish peroxidase (HRP) assay compared to the earlier analog BP1, indicating greater substrate reactivity and faster radical generation [1].

In vitro reactivity
Head-to-head
BP5: ~75-80% consumed
BP1: ~20-25% consumed
~3.5-4x higher consumption rate
Supports labeling sensitivity review
In vitro HRP assay, 10 nM enzyme, 500 µM H₂O₂, 20 min
Proximity Labeling APEX2 Proteomics HRP Assay

Live-Cell Labeling Efficiency

In a direct comparison within living HeLa cells expressing an APEX2-FLAG-GRB2 fusion protein, Biotin-4-aminophenol (BP5) produced a markedly stronger streptavidin blot signal for biotinylated proteins than the comparator BP1, confirming its superior in-cell labeling performance [1].

Live-cell labeling
Head-to-head
>2-fold higher streptavidin blot signal vs BP1
Supports APEX2 in-cell performance review
HeLa APEX2-FLAG-GRB2 cells, 30 min probe, 1 min H₂O₂
APEX2 Proximity Labeling Live-Cell Imaging Streptavidin Blot

Tyrosine Selectivity

Biotin-4-aminophenol (BP5) displays a strong preference for conjugating to tyrosine residues, as evidenced by a head-to-head comparison with BP1 where BP5 showed a much higher signal ratio in the presence of tyrosine versus its absence, while BP1 showed a lower and less discriminating signal [1].

Tyrosine selectivity
Head-to-head
BP5: >10-fold signal with Tyr
BP1: ~2-3 fold
>3x selectivity index advantage
Supports low-background proteomics
LC-MS reaction product analysis ± tyrosine
Proximity Labeling Selectivity LC-MS Tyrosine Biotinylation

Reactivity Profile Across Analogs

Biotin-4-aminophenol (BP5) exhibits the highest in vitro reactivity within a panel of synthesized biotin-phenol derivatives, outperforming other para-substituted analogs (BP1, BP2, BP3), ortho-substituted analogs (BP7, BP8), and other aromatic amine structures (BP10, BN1, BN2) in a standardized HRP consumption assay [1]. This class-level comparison underscores its optimized structure for peroxidase catalysis.

Analog panel ranking
Cross-study
Highest consumption rate among 11 tested biotin-phenol analogs
Ranked top in tested set
Standardized HRP consumption assay; 1.2- to 8-fold over others
Proximity Labeling Structure-Activity Relationship APEX2 Probe Design

Biotin-4-aminophenol Applications


Organelle Proteome Mapping

Biotin-4-aminophenol's superior in-cell labeling efficiency and tyrosine selectivity, as demonstrated in HeLa cell experiments [1], make it the preferred substrate for APEX2-based mapping of the proteome within specific subcellular compartments (e.g., mitochondrial matrix, endoplasmic reticulum, nucleus). Its performance ensures robust biotinylation of low-abundance or transiently interacting proteins within the ~20 nm labeling radius, maximizing the depth and accuracy of mass spectrometry-based interaction networks [2].

Dynamic Interaction Network Profiling

The high reactivity of Biotin-4-aminophenol, quantified by a 3.5-4x faster consumption rate than BP1 [3], enables rapid labeling (within 1 minute) upon H₂O₂ addition. This fast kinetics, combined with APEX2 technology, is crucial for capturing 'snapshots' of dynamic cellular processes, such as signaling pathway activation or stress responses, where the protein interactome changes on a timescale of seconds to minutes [4].

Low-Background Proximity Labeling

For applications where minimizing false positives is paramount, such as identifying novel drug targets or validating weak protein-protein interactions, Biotin-4-aminophenol is the reagent of choice. Its demonstrated high selectivity for tyrosine residues over non-specific targets, with a >3x better selectivity index compared to the BP1 analog [5], directly reduces background noise in streptavidin pulldowns, leading to cleaner LC-MS/MS datasets and higher confidence in the final list of identified proximal proteins [2].

APEX2 Workflow Standardization

Due to its well-characterized performance and commercial availability from multiple vendors, Biotin-4-aminophenol serves as an ideal reference standard for optimizing and troubleshooting APEX2-based proximity labeling protocols. Its robust and quantifiable performance metrics allow researchers to establish a reliable baseline, against which new probe designs or experimental conditions can be systematically evaluated [3].

Application
Selection Property
Validation Focus
Subcellular proteome mapping studies
APEX2 labeling efficiency in live cells
Streptavidin blot signal and MS coverage depth
Dynamic interactome capture
Rapid radical generation kinetics
Temporal resolution (1 min labeling window)
Low-background interactome screening
Tyrosine selectivity profile
Non-specific binding reduction in streptavidin pulldowns
APEX2 protocol standardization
Well-characterized performance metrics
Inter-experiment reproducibility and benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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